Idelalisib - 870281-82-6

Idelalisib

Catalog Number: EVT-287275
CAS Number: 870281-82-6
Molecular Formula: C22H18FN7O
Molecular Weight: 415.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Idelalisib is a first-in-class, selective, oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). [, , , , , , , , , , , ] PI3Kδ plays a crucial role in B-cell receptor signaling, a pathway often dysregulated in various B-cell malignancies. [, ] Idelalisib's selectivity for the delta isoform distinguishes it from pan-PI3K inhibitors. [, ] This selectivity is a critical factor in its application within scientific research, particularly for investigating PI3Kδ-dependent signaling pathways in both normal and malignant B-cells. []

Mechanism of Action

Idelalisib exerts its effects by selectively inhibiting PI3Kδ, a key enzyme in the PI3K/AKT signaling pathway. [, , , ] This pathway, crucial for cell growth, survival, and proliferation, is frequently hyperactivated in B-cell malignancies. [, , ]

By binding to the p110δ catalytic subunit of PI3Kδ, Idelalisib prevents the phosphorylation of AKT, a downstream effector of PI3K. [, ] This inhibition of AKT phosphorylation disrupts the downstream signaling cascade, ultimately leading to decreased proliferation and survival of malignant B-cells. [, , , ]

Research indicates that Idelalisib's impact extends beyond simply inhibiting cell survival. Studies demonstrate its ability to modulate gene and protein expression in B-cell lymphoma cells, specifically targeting those involved in the MAP-kinase and B-cell receptor signaling pathways. [] This modulation provides further insight into the complex interplay between PI3Kδ and other signaling pathways within B-cells.

Applications
  • Investigating PI3Kδ Signaling: Idelalisib facilitates the study of PI3Kδ-dependent signaling pathways in B-cells, enhancing our understanding of their role in both normal B-cell development and malignant transformation. [, , ]
  • Preclinical Drug Development: Idelalisib serves as a valuable tool for preclinical drug development, enabling researchers to evaluate the efficacy of novel therapeutic agents in combination with PI3Kδ inhibition. [, , , , ] This is particularly relevant for developing new treatment strategies for B-cell malignancies, including exploring orthogonal combinations that target alternative pathways. [, , ]
  • Understanding Drug Resistance: Research utilizing Idelalisib has been crucial in identifying potential mechanisms of resistance to PI3K inhibitors. [, ] Studies have shown that mutations in genes within the MAPK pathway, such as BRAF and MAP2K1, may confer resistance to Idelalisib, highlighting the importance of considering these pathways when designing therapeutic strategies. []
  • Exploring Immunological Effects: Research suggests that Idelalisib may influence the immune system beyond its direct effects on B-cells. Studies have shown that Idelalisib can modulate T-cell differentiation and function, particularly impacting the balance between Th17 and Treg cells. [, ] This finding suggests a potential role for Idelalisib in modulating immune responses in the context of autoimmune diseases and warrants further investigation.
Future Directions
  • Optimizing Combination Therapies: Further research is needed to optimize combination therapies incorporating Idelalisib, particularly identifying synergistic drug combinations that enhance efficacy while minimizing toxicity. [, , , ] This includes exploring combinations with both B-cell receptor pathway inhibitors and agents targeting orthogonal pathways, such as BET inhibitors. [, , ]
  • Overcoming Drug Resistance: A deeper understanding of the mechanisms underlying Idelalisib resistance is crucial for developing strategies to overcome or circumvent resistance. [, ] Future research should focus on identifying biomarkers that predict response to Idelalisib and exploring the potential of combining Idelalisib with inhibitors of alternative pathways, such as ERK1/2 inhibitors, to circumvent resistance mediated by MAPK pathway activation. []
  • Investigating Immunological Applications: The impact of Idelalisib on T-cell differentiation and function, particularly its effects on Th17 and Treg cells, warrants further investigation for potential applications in autoimmune diseases. [, ] Future research should focus on elucidating the precise mechanisms by which Idelalisib modulates T-cell responses and exploring its therapeutic potential in preclinical models of autoimmunity.

Properties

CAS Number

870281-82-6

Product Name

Idelalisib

IUPAC Name

5-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one

Molecular Formula

C22H18FN7O

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1

InChI Key

IFSDAJWBUCMOAH-HNNXBMFYSA-N

SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Solubility

In water, 1.19 mg/L at 25 °C (est)
pH-dependent solubility ranging from <0.1 mg/mL at pH 5-7 to over 1 mg/mL at pH 2 under ambient conditions

Synonyms

CAL101; CAL 101; CAL-101; GS1101; GS 1101; GS-1101, Idelalisib.

Canonical SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.